![molecular formula C11H19N3 B12936594 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine](/img/structure/B12936594.png)
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine
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Overview
Description
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound featuring both an imidazole and a piperidine ring. The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with isopropyl bromide to introduce the isopropyl group at the 2-position.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling: Finally, the imidazole and piperidine rings are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reagents like sodium borohydride, resulting in the formation of dihydroimidazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: N-alkylated piperidine derivatives.
Scientific Research Applications
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Isopropyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the nervous system, potentially leading to effects on neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-1H-imidazole: Lacks the piperidine ring, making it less versatile in terms of biological activity.
3-(1H-imidazol-5-yl)piperidine: Lacks the isopropyl group, which may affect its binding affinity and specificity.
1-(2-Isopropyl-1H-imidazol-5-yl)piperidine: Similar structure but different substitution pattern, which can lead to different biological activities.
Uniqueness
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is unique due to the presence of both the imidazole and piperidine rings, as well as the isopropyl group. This combination of structural features allows it to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
3-(2-Isopropyl-1H-imidazol-5-yl)piperidine is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that piperidine derivatives, including this compound, can exhibit diverse pharmacological activities through various mechanisms:
- Enzyme Inhibition : Piperidine derivatives have shown the ability to inhibit key enzymes such as kinases and proteases, which are involved in numerous cellular processes including inflammation and cancer progression .
- Neurotransmitter Modulation : The compound may influence neurotransmitter uptake, which is crucial for treating central nervous system disorders .
- Ion Channel Interaction : It interacts with voltage-gated ion channels, suggesting potential applications in neuroprotection and local anesthetic effects .
Biological Activity Spectrum
A computer-aided evaluation revealed the biological activity spectrum of various piperidine derivatives, including this compound. The predicted probabilities of activity (Pa) for this compound suggest significant potential in various therapeutic areas:
Activity Type | Probability (Pa) |
---|---|
Anticancer | 0.75 |
Neuroprotective | 0.68 |
Anti-inflammatory | 0.65 |
Antimicrobial | 0.60 |
These probabilities indicate a promising profile for further investigation into its therapeutic applications.
Anticancer Activity
A study involving piperidine derivatives demonstrated that compounds similar to this compound exhibited potent anticancer properties. For instance, certain derivatives showed IC50 values ranging from 4.08 μM to 11.39 μM against lung cancer cell lines (A549 and NCI-H1299), indicating their potential as anticancer agents .
Neuroprotective Effects
Research has suggested that piperidine derivatives can provide neuroprotective effects by modulating neurotransmitter levels and inhibiting neuronal apoptosis. This is particularly relevant in the context of neurodegenerative diseases where maintaining neuronal health is crucial .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have indicated that certain piperidine derivatives possess the ability to inhibit bacterial growth effectively, showcasing a broad spectrum of activity against various pathogens .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-(2-propan-2-yl-1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-8(2)11-13-7-10(14-11)9-4-3-5-12-6-9/h7-9,12H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
NFCZSUZAAWNSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1)C2CCCNC2 |
Origin of Product |
United States |
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